molecular formula C14H14ClN3O2S2 B11182471 N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methylpropanamide

N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methylpropanamide

Cat. No.: B11182471
M. Wt: 355.9 g/mol
InChI Key: IHSCPHXLKKBCKY-UHFFFAOYSA-N
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Description

N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a 4-chlorophenyl group, a thiadiazole ring, and a 2-methylpropanamide moiety. Thiadiazole derivatives have been studied for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methylpropanamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to yield the thiadiazole ring. The resulting thiadiazole derivative is then reacted with 2-chloroacetyl chloride to introduce the 2-oxoethyl group. Finally, the compound is treated with 2-methylpropanamide to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial techniques include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methylpropanamide involves multiple molecular targets and pathways:

Comparison with Similar Compounds

N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methylpropanamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its combination of the 4-chlorophenyl, 2-oxoethyl, and 2-methylpropanamide groups, which contribute to its diverse biological activities .

Properties

Molecular Formula

C14H14ClN3O2S2

Molecular Weight

355.9 g/mol

IUPAC Name

N-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H14ClN3O2S2/c1-8(2)12(20)16-13-17-18-14(22-13)21-7-11(19)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,17,20)

InChI Key

IHSCPHXLKKBCKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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